An In-depth Technical Guide to N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide
An In-depth Technical Guide to N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide
This technical guide provides a comprehensive overview of the chemical structure, a proposed synthetic pathway, and predicted analytical characteristics of N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide. This document is intended for researchers, scientists, and professionals in drug development who are interested in the exploration of novel chemical entities. Given the apparent novelty of this compound, this guide is constructed based on established principles of organic chemistry and spectroscopic analysis of analogous structures.
Core Chemical Identity
N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide is an organic molecule characterized by a central propanamide backbone linking a 3-aminophenyl group and a 2-methylphenoxy moiety.
| Identifier | Value | Source |
| IUPAC Name | N-(3-aminophenyl)-2-(2-methylphenoxy)propanamide | N/A |
| CAS Number | Not available | N/A |
| Molecular Formula | C16H18N2O2 | Calculated |
| Molecular Weight | 270.33 g/mol | Calculated |
| Canonical SMILES | CC1=CC=CC=C1OC(C)C(=O)NC2=CC=CC(N)=C2 | N/A |
The structure contains a chiral center at the second carbon of the propanamide chain, indicating the potential for stereoisomers. The presence of a primary amine on the phenyl ring and an amide linkage suggests its potential as a versatile scaffold in medicinal chemistry. The 2-methylphenoxy group adds lipophilicity to the molecule.
Caption: Chemical structure of N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide.
Proposed Synthetic Pathway
A plausible and efficient synthesis of N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide can be envisioned through a two-step process involving an initial ether synthesis followed by an amide coupling reaction.
Step 1: Synthesis of 2-(2-methylphenoxy)propanoic acid
The synthesis of the carboxylic acid intermediate, 2-(2-methylphenoxy)propanoic acid, can be achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.[1]
Protocol:
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Alkoxide Formation: To a solution of 2-methylphenol (o-cresol) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add one equivalent of a strong base like sodium hydride (NaH) at 0 °C. The reaction is stirred for 30 minutes to allow for the complete formation of the sodium 2-methylphenoxide.
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Nucleophilic Substitution: To the solution of the phenoxide, add one equivalent of ethyl 2-bromopropanoate dropwise at room temperature. The reaction mixture is then heated to 60-80 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Work-up and Ester Hydrolysis: After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of a base such as sodium hydroxide, followed by acidification with a strong acid like hydrochloric acid to precipitate the desired 2-(2-methylphenoxy)propanoic acid.
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Purification: The precipitated solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Amide Coupling to Yield N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide
The final step involves the coupling of the synthesized 2-(2-methylphenoxy)propanoic acid with 1,3-diaminobenzene (m-phenylenediamine). Standard peptide coupling reagents can be employed to facilitate this amide bond formation.[2]
Protocol:
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Activation of Carboxylic Acid: To a solution of 2-(2-methylphenoxy)propanoic acid in a dry, aprotic solvent like dichloromethane (DCM) or DMF, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). The mixture is stirred at 0 °C for 30 minutes to form the activated ester.
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Amide Bond Formation: To this mixture, add a solution of 1,3-diaminobenzene in the same solvent. A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to neutralize the acid formed during the reaction. The reaction is allowed to warm to room temperature and stirred overnight.
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Work-up and Purification: The reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is washed successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide.
Caption: Proposed synthetic workflow for N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide.
Predicted Analytical and Spectroscopic Data
The following table summarizes the predicted analytical and spectroscopic data for N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide based on the analysis of its constituent functional groups.[3][4]
| Analytical Technique | Predicted Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 10.0-9.5 (s, 1H, NH-amide), 7.2-6.8 (m, 4H, Ar-H of phenoxy), 7.0-6.5 (m, 4H, Ar-H of aminophenyl), 5.0 (s, 2H, NH₂), 4.8-4.6 (q, 1H, CH-propanamide), 2.2 (s, 3H, Ar-CH₃), 1.5 (d, 3H, CH₃-propanamide). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 172 (C=O, amide), 155 (C-O, phenoxy), 149 (C-NH₂, aminophenyl), 130-110 (aromatic carbons), 75 (CH-O, propanamide), 20 (Ar-CH₃), 18 (CH₃-propanamide). |
| FT-IR (KBr, cm⁻¹) | ν: 3400-3200 (N-H stretch, amine and amide), 3100-3000 (aromatic C-H stretch), 2980-2900 (aliphatic C-H stretch), 1660 (C=O stretch, amide I), 1600, 1500 (aromatic C=C stretch), 1540 (N-H bend, amide II), 1240 (C-O stretch, ether). |
| Mass Spectrometry (ESI+) | m/z: 271.14 [M+H]⁺, 293.12 [M+Na]⁺. |
Potential Biological Activity and Signaling Pathways
While no biological data exists for N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide, its structural motifs are present in numerous biologically active compounds. The N-acyl-aniline scaffold is a common feature in many pharmaceuticals, and phenoxy-containing molecules have also demonstrated a wide range of activities.[4]
The presence of the aminophenyl group suggests potential for further functionalization to explore structure-activity relationships. The overall structure bears some resemblance to certain classes of kinase inhibitors and other signaling modulators.
Caption: Conceptual diagram of potential biological targets and signaling pathways.
Conclusion
This technical guide has provided a theoretical yet scientifically grounded exploration of N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide. A robust synthetic strategy has been proposed, and its key analytical characteristics have been predicted. The structural features of this molecule suggest it may be a valuable candidate for further investigation in the fields of medicinal chemistry and drug discovery. The protocols and data presented herein serve as a foundational resource for researchers aiming to synthesize and characterize this novel compound.
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